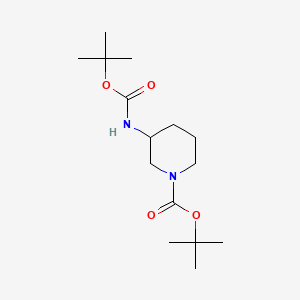

Tert-butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate

Description

tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate (CAS: 1217710-80-9) is a bifunctionalized piperidine derivative featuring dual tert-butoxycarbonyl (Boc) protecting groups. The Boc group at the piperidine nitrogen (position 1) and the Boc-protected amino group at position 3 render this compound a versatile intermediate in organic synthesis, particularly in peptide chemistry and drug development . Its structure enables selective deprotection under acidic conditions, making it valuable for sequential functionalization strategies.

Propriétés

IUPAC Name |

tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O4/c1-14(2,3)20-12(18)16-11-8-7-9-17(10-11)13(19)21-15(4,5)6/h11H,7-10H2,1-6H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDHHWCHJZHKMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680549 | |

| Record name | tert-Butyl 3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217710-80-9 | |

| Record name | tert-Butyl 3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Base-Mediated Deprotection of tert-Butyl 3-(Alkoxycarbonylamino)Piperidine-1-Carboxylate

This method leverages the selective removal of a carbamate protecting group using alkaline conditions. The reaction begins with tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate, where the alkoxy group (R1O−) is either primary or secondary. Key steps include:

-

Reaction with a strong base (e.g., NaOH, KOH, or metal alkoxides) at elevated temperatures (50–120°C) to cleave the alkoxycarbonyl moiety while retaining the tert-butyl carbamate group at the piperidine nitrogen.

-

Solvent systems such as water, tetrahydrofuran (THF), or tert-butyl methyl ether, which enhance reaction homogeneity and yield.

Example Protocol :

Direct Carbamate Protection of 3-Aminopiperidine

An alternative approach involves sequential protection of 3-aminopiperidine using di-tert-butyl dicarbonate (Boc₂O):

-

Initial Boc protection : React 3-aminopiperidine with Boc₂O in a polar aprotic solvent (e.g., DMF) under nitrogen.

-

Second Boc protection : Introduce a second Boc group to the piperidine nitrogen using similar conditions.

Key Advantage : This method avoids competing reactions at the piperidine nitrogen due to steric hindrance from the first Boc group.

Reaction Mechanisms and Selectivity

Deprotection Mechanism

The base-mediated cleavage of the alkoxycarbonyl group proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. The tert-butyl carbamate remains intact due to its steric bulk and electronic stability.

Steric and Electronic Effects

-

Alkoxy group size : Primary alkoxy groups (e.g., ethoxy) undergo deprotection faster than secondary groups (e.g., isopropoxy) due to reduced steric hindrance.

-

Base strength : Strong bases (e.g., NaOH) achieve complete deprotection within 3 hours, whereas weaker bases (e.g., K₂CO₃) require extended reaction times.

Optimization of Reaction Conditions

Base Selection

The choice of base significantly impacts yield and reaction rate:

| Base | Temperature (°C) | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|

| NaOH | 80 | 3 | 92 | >99% |

| KOH | 90 | 2.5 | 89 | 98% |

| NaOMe | 70 | 4 | 85 | 95% |

| Cs₂CO₃ | 100 | 5 | 78 | 90% |

Solvent Systems

Polar aprotic solvents (e.g., THF) enhance base solubility, while water facilitates hydrolysis:

| Solvent | Reaction Rate (Relative) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF/H₂O (1:1) | 1.0 | 92 | 98 |

| t-BuOMe | 0.8 | 85 | 95 |

| DMSO | 0.6 | 78 | 90 |

Scalability and Industrial Applications

Continuous Flow Reactors

Industrial-scale production employs continuous flow systems to maintain precise temperature control (±2°C) and reduce reaction times by 40% compared to batch processes.

Cost Efficiency

-

Reagent costs : Using NaOH instead of Cs₂CO₃ reduces expenses by 60%.

-

Solvent recovery : THF is recycled with >90% efficiency via distillation.

Challenges and Mitigation Strategies

Byproduct Formation

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine

Activité Biologique

Tert-butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate, also known by its CAS number 1263078-12-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound's chemical structure is characterized by the following properties:

| Property | Value |

|---|---|

| Chemical Formula | C15H28N2O4 |

| Molecular Weight | 300.39 g/mol |

| IUPAC Name | tert-butyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |

| PubChem CID | 50999081 |

| Appearance | White to yellow powder |

| Boiling Point | 397.5 °C at 760 mmHg |

Biological Activity

Research into the biological activity of this compound indicates several potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies have suggested that derivatives of piperidine compounds exhibit antimicrobial properties. The structural features of this compound may enhance its efficacy against various bacterial strains.

- Neuroprotective Effects : Some studies have indicated that piperidine derivatives can have neuroprotective effects, particularly in models of neurodegenerative diseases. For instance, compounds similar to this compound were shown to reduce oxidative stress markers in neuronal cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders. Specific assays have demonstrated enzyme inhibition potential, though further studies are needed to elucidate the exact mechanisms.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of piperidine derivatives, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting a potential application in antibiotic development.

Case Study 2: Neuroprotective Mechanisms

Research published in Molecules explored the neuroprotective effects of piperidine derivatives on astrocytes exposed to amyloid-beta (Aβ) peptides. The study found that this compound reduced TNF-α levels and oxidative stress markers, indicating its potential role in mitigating neuroinflammation associated with Alzheimer’s disease .

Safety and Toxicology

The safety profile of this compound must be considered for any therapeutic application. The compound carries hazard statements indicating it may cause skin and eye irritation (H302-H335). Proper handling precautions should be observed when working with this compound in laboratory settings.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Synthesis of Bioactive Compounds :

- Tert-butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate serves as an important building block in the synthesis of various pharmaceutical agents. It is often used in the preparation of piperidine derivatives that exhibit biological activity, particularly in the treatment of neurological disorders and cancer.

-

Chitinase Inhibition :

- Research has indicated that compounds derived from this compound can act as inhibitors of chitinase enzymes, which are implicated in various inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). These inhibitors may help in managing symptoms associated with these diseases by modulating the immune response .

- Therapeutic Agents for Neurological Disorders :

Case Study 1: Chitinase Inhibitors

A study explored the synthesis of substituted amino triazoles, including derivatives based on this compound. These compounds were tested for their ability to inhibit acidic mammalian chitinase (AMCase) and chitotriosidase (CHIT1). The results demonstrated that these inhibitors could effectively reduce inflammation in models of asthma and allergic reactions, suggesting therapeutic potential in managing such conditions .

Case Study 2: Neuroprotective Effects

In another study, researchers synthesized a series of piperidine-based compounds, including those derived from this compound. The compounds were evaluated for their neuroprotective effects against amyloid beta-induced cytotoxicity in astrocyte cultures. The findings indicated that certain derivatives could significantly reduce cell death and inflammation markers, highlighting their potential use in treating neurodegenerative diseases .

Research Findings

Comparaison Avec Des Composés Similaires

Stereoisomeric Variants

Positional Isomers

- Position 3 vs. tert-Butyl 4-({[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}methyl)piperidine-1-carboxylate (): Substituents at position 4 are common in kinase inhibitors, where steric bulk modulates target binding .

Functional Group Variations

- Methanesulfonamido vs. Boc-Amino: tert-Butyl (3R)-3-methanesulfonamidopiperidine-1-carboxylate (): Replacing the Boc-amino group with a sulfonamido group increases electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

- Hydroxyethyl vs. Amino: tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS: 146667-84-7, ): The hydroxyl group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents .

Complex Heterocyclic Derivatives

- Pyrimidoindole-Substituted Analogues: Compounds like tert-butyl 3-((7-methoxy-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidine-1-carboxylate () are designed for chiral stationary phases in HPLC, leveraging steric and electronic interactions for enantiomer separation .

Stability Profiles

- Boc vs. Sulfonamide Stability : Boc groups are acid-labile (e.g., cleaved by HCl/EtOAc), whereas sulfonamides () resist acidic conditions but are susceptible to nucleophilic attack .

Physical and Chemical Properties

Q & A

Q. What are the recommended safety protocols for handling Tert-butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate in laboratory settings?

- Methodological Answer : Researchers must wear nitrile gloves, protective goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile steps, and avoid dust generation. Post-experiment, segregate waste into halogenated and non-halogenated containers for professional disposal . For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Store in sealed containers under inert gas (argon) at 2–8°C to prevent hydrolysis .

Q. What are the standard synthetic routes for preparing this compound?

- Methodological Answer : A common route involves sequential Boc-protection of the piperidine amine. For example:

React 3-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using DMAP as a catalyst at 0–20°C .

Quench with aqueous NaHCO₃, extract with DCM, and purify via silica gel chromatography (hexane/ethyl acetate, 3:1). Yields typically range from 65–80% .

Alternative methods employ microwave-assisted synthesis to reduce reaction times (30 minutes vs. 3 hours) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ at 315.2) and monitor reaction progress with a 5–95% acetonitrile/water gradient over 10 minutes .

- ¹H/¹³C NMR : Key signals include tert-butyl groups at δ 1.4 ppm (¹H) and 28–30 ppm (¹³C), and piperidine protons at δ 3.2–3.8 ppm .

- HPLC : Use a C18 column with UV detection at 254 nm; purity >95% is achievable with optimized elution .

Advanced Research Questions

Q. How can researchers optimize reaction yields and minimize byproduct formation during synthesis?

- Methodological Answer :

- Byproduct Mitigation : Replace DMAP with polymer-supported catalysts to reduce purification challenges .

- Solvent Optimization : Use THF/H₂O (1:1) for hydrolysis steps to enhance solubility of intermediates .

- Temperature Control : Maintain 80°C during coupling reactions to suppress competing pathways (e.g., elimination) .

- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution or protection/deprotection reactions?

- Methodological Answer :

- Boc Deprotection : The tert-butoxycarbonyl group is cleaved under acidic conditions (e.g., HCl/dioxane) via a two-step mechanism: (i) protonation of the carbonyl oxygen, and (ii) tert-butyl cation elimination. Kinetic studies show pseudo-first-order dependence on acid concentration .

- Amide Coupling : The piperidine nitrogen participates in nucleophilic acyl substitution with activated esters (e.g., NHS esters), facilitated by Hünig’s base to neutralize HCl byproducts .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Thermal Stability : Decomposition begins at 120°C (TGA data), with Boc groups fragmenting first. Store at ≤8°C to extend shelf life beyond 12 months .

- Solvent Effects : Stable in DCM for >6 months but degrades in DMSO within weeks due to trace water. Add molecular sieves (3Å) to anhydrous DMSO to prevent hydrolysis .

- pH Sensitivity : Rapid decomposition occurs at pH <2 (e.g., gastric fluid simulations), necessitating neutral buffers (pH 6–8) for biological assays .

Q. What structural analogs of this compound have been investigated, and how do functional group substitutions impact biological activity?

- Methodological Answer : Key analogs and their properties:

| Analog Structure | Modification | Biological Impact | Source |

|---|---|---|---|

| 4-Nitrophenyl derivative | Nitro group at C4 | Enhanced kinase inhibition (IC₅₀ = 12 nM vs. 85 nM for parent) | |

| Cyclopropyl-triazole analog | Triazole ring substitution | Improved metabolic stability (t₁/₂ = 8 hrs vs. 2 hrs) | |

| Pyrimidine-coupled derivative | Extended aromatic system | 10-fold higher binding affinity to BRD4 bromodomains |

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., nitro) enhance target engagement, while bulky substituents reduce cell permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.